Chemotype-Specific Selectivity Differentiation: Tetrahydropyrido[4,3-d]pyrimidine Versus Thiazole and Piperazinyl-Pyrimidine ATX Inhibitors
ATX inhibitor 18 belongs to the tetrahydropyrido[4,3-d]pyrimidine chemotype with a semicarbazone moiety, a structural class distinct from the thiazole-based PF-8380 series and the piperazinyl-pyrimidine scaffold of GLPG1690 [1]. The semicarbazone pharmacophore in ATX inhibitor 18 confers a binding mode characterized by essential interactions with ATX active site residues including the catalytic zinc ion, a feature not universally shared across ATX inhibitor chemotypes [1]. While no direct head-to-head selectivity panel data exists for ATX inhibitor 18, class-level inference indicates that ATX inhibitors from different chemotypes exhibit divergent off-target profiles: PF-8380 (thiazole series) shows activity against rat ATX with an IC50 of 1.16 nM using FS-3 substrate, whereas BI-2545 (a PF-8380 analog with benzotriazole modification) demonstrates selectivity over 48 enzymes, transporters, ion channels, and receptors at 10 µM . Researchers requiring a tool compound with a chemotype distinct from the extensively characterized thiazole series should note that ATX inhibitor 18 offers a structurally orthogonal scaffold with nanomolar ATX inhibitory potency.
| Evidence Dimension | Chemotype classification and structural scaffold divergence |
|---|---|
| Target Compound Data | Tetrahydropyrido[4,3-d]pyrimidine with semicarbazone moiety |
| Comparator Or Baseline | PF-8380 (thiazole); GLPG1690 (piperazinyl-pyrimidine); BI-2545 (benzotriazole) |
| Quantified Difference | Distinct scaffold class; binding mode involves catalytic zinc interaction |
| Conditions | Structural classification based on published chemotypes |
Why This Matters
Selecting a structurally orthogonal chemotype reduces the risk of shared off-target liabilities when used in parallel with other ATX inhibitors or when prior thiazole-series compounds have failed to yield interpretable results.
- [1] Jiang N, et al. Eur J Med Chem. 2020 Feb 1;187:111904. View Source
